N-benzhydryl-3,4-dimethoxybenzamide

CD38 inhibition NADase Immuno-oncology

N-Benzhydryl-3,4-dimethoxybenzamide (CAS 127568-43-8; molecular weight 347.41 g/mol; molecular formula C22H21NO3) is a synthetic benzamide derivative featuring a benzhydryl (diphenylmethyl) amide moiety and a 3,4-dimethoxy substitution pattern on the benzoyl ring ,. Its calculated LogP of 4.70 and boiling point of 513.1 ± 50.0 °C position it among moderately lipophilic benzamide analogs.

Molecular Formula C22H21NO3
Molecular Weight 347.4 g/mol
Cat. No. B337470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-3,4-dimethoxybenzamide
Molecular FormulaC22H21NO3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C22H21NO3/c1-25-19-14-13-18(15-20(19)26-2)22(24)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24)
InChIKeyUCERHXQSFRMAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzhydryl-3,4-dimethoxybenzamide – A Specialized Benzamide Scaffold for CD38 and Sodium Channel Research Procurement


N-Benzhydryl-3,4-dimethoxybenzamide (CAS 127568-43-8; molecular weight 347.41 g/mol; molecular formula C22H21NO3) is a synthetic benzamide derivative featuring a benzhydryl (diphenylmethyl) amide moiety and a 3,4-dimethoxy substitution pattern on the benzoyl ring [1], . Its calculated LogP of 4.70 and boiling point of 513.1 ± 50.0 °C position it among moderately lipophilic benzamide analogs . The compound has documented CD38 enzyme inhibitory activity curated in ChEMBL (CHEMBL3426077) and has been cited within the broad structural claims of N-substituted benzamide patents targeting voltage-gated sodium channels (Nav1.7) [2], [3]. These characteristics define its utility as a research tool in enzymatic and ion channel pharmacology, distinguishing it from simpler, unsubstituted benzhydryl benzamides.

Why Substituting N-Benzhydryl-3,4-dimethoxybenzamide with Generic Benzamide Analogs Risks Compromising Target Engagement and Physicochemical Predictability


The 3,4-dimethoxy substitution pattern on the benzamide ring, combined with the benzhydryl N-substituent, generates a pharmacophore that is not functionally interchangeable with regioisomeric or de-methoxylated analogs. Species-dependent CD38 inhibition data reveal that this compound exhibits a marked ~56-fold potency difference between human (IC50 1,230 nM) and mouse (IC50 22 nM) enzymes, a selectivity profile that cannot be assumed for analogs lacking the same substitution geometry [1]. Furthermore, the calculated LogP of 4.70 differentiates this compound from N-benzhydrylbenzamide (LogP 4.60) and N-benzhydryl-4-fluorobenzamide (LogP 4.50), indicating that even modest structural modifications alter lipophilicity by 0.1–0.2 log units—a shift potentially significant for membrane partitioning and ADME predictions , , [2]. Procurement of the incorrect isomer (e.g., 3,5-dimethoxy) or the unsubstituted analog would yield a compound with unverified target engagement and divergent physicochemical properties, compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-Benzhydryl-3,4-dimethoxybenzamide vs. Closest Analogs and In-Class Alternatives


CD38 Inhibitory Activity: Pronounced Species-Dependent Potency Separates N-Benzhydryl-3,4-dimethoxybenzamide from Other CD38 Inhibitors

N-Benzhydryl-3,4-dimethoxybenzamide inhibits human CD38 with an IC50 of 1,230 nM, while exhibiting approximately 56-fold higher potency against mouse CD38 (IC50 22 nM) [1]. In contrast, CD38 inhibitor 1 (compound 78c, a structurally distinct chemotype) displays IC50 values of 7.3 nM (human) and 1.9 nM (mouse), yielding only ~3.8-fold species selectivity [2]. This demonstrates that N-benzhydryl-3,4-dimethoxybenzamide possesses a differentiated selectivity window despite lower absolute potency.

CD38 inhibition NADase Immuno-oncology Species selectivity

Lipophilicity Differentiation: LogP Comparison of N-Benzhydryl-3,4-dimethoxybenzamide Against Key Benzhydryl Benzamide Analogs

The target compound exhibits a calculated LogP of 4.70 , which is 0.10 log units higher than the unsubstituted N-benzhydrylbenzamide (LogP 4.60) and 0.20 log units higher than N-benzhydryl-4-fluorobenzamide (LogP 4.50) [1], despite all three sharing the benzhydryl amide core. The boiling point of 513.1 ± 50.0 °C is 1.9 °C lower than that of the 3,5-dimethoxy regioisomer (515.0 ± 50.0 °C) .

Lipophilicity LogP Drug-likeness ADME prediction

Nav1.7 Sodium Channel Inhibitor Scaffold Potential: 3,4-Dimethoxy Substitution Offers a Distinct SAR Starting Point vs. 3,5-Dimethoxy Regioisomer

N-Benzhydryl-3,4-dimethoxybenzamide falls within the generic Formula I of US Patent 8,952,169, which claims N-substituted benzamides as inhibitors of voltage-gated sodium channels, particularly Nav1.7, for the treatment of pain [1]. The patent explicitly emphasizes that aryl substitution patterns modulate selectivity against the cardiac Nav1.5 isoform—a critical safety consideration. While specific Nav1.7 IC50 values for this compound are not publicly disclosed, the 3,4-dimethoxy arrangement presents a distinct electronic distribution (asymmetric, ortho/para-directing methoxy groups) compared to the symmetrical 3,5-dimethoxy isomer, which may differentially influence sodium channel subtype binding.

Nav1.7 Sodium channel Pain therapeutics Structure-activity relationship

NMR Structural Confirmation: Spectroscopic Differentiation from the 3,5-Dimethoxy Regioisomer Enables Identity Verification

N-Benzhydryl-3,4-dimethoxybenzamide has been characterized by two NMR spectra acquired in DMSO-d6, providing definitive structural confirmation [1]. The 3,4-dimethoxy substitution yields a characteristic aromatic proton splitting pattern (three distinct aromatic protons: H-2, H-5, H-6) that is clearly distinguishable from the 3,5-dimethoxy regioisomer, which would display a symmetrical pattern with two equivalent aromatic protons (H-2 and H-6) and one unique proton (H-4) . This spectroscopic fingerprint enables unambiguous batch identity verification.

NMR spectroscopy Structural elucidation Quality control Isomer confirmation

Evidence-Backed Application Scenarios for N-Benzhydryl-3,4-dimethoxybenzamide in Drug Discovery and Chemical Biology


Species-Selective CD38 Pharmacological Tool for Murine Disease Models

The ~56-fold species selectivity window (mouse IC50 22 nM vs. human IC50 1,230 nM) makes this compound a compelling choice for researchers requiring robust CD38 target engagement in mouse models of metabolic disease, aging, or immuno-oncology, where highly human-selective inhibitors (e.g., CD38 inhibitor 1 with hCD38 IC50 7.3 nM but only ~3.8-fold selectivity) may inadequately inhibit the murine ortholog [1], [2]. Its nanomolar potency on mouse CD38 supports in vivo dosing regimens without the excessive compound exposure that would be required with a human-selective tool compound.

Nav1.7 Sodium Channel Inhibitor Lead Optimization with a Differentiated 3,4-Dimethoxy Pharmacophore

Medicinal chemistry programs targeting Nav1.7 for neuropathic pain indications can leverage this compound as a structurally distinct starting scaffold within the N-substituted benzamide patent space [1]. The asymmetric 3,4-dimethoxy substitution pattern provides a different electronic and steric environment than the more commonly explored 3,5-isomer, potentially enabling novel SAR exploration and intellectual property generation around sodium channel subtype selectivity, particularly against the cardiac Nav1.5 isoform.

Lipophilicity-Dependent ADME Profiling Using a Moderately Lipophilic Benzamide Probe

With a calculated LogP of 4.70, N-benzhydryl-3,4-dimethoxybenzamide occupies a lipophilicity window that is 0.10–0.20 log units higher than N-benzhydrylbenzamide and N-benzhydryl-4-fluorobenzamide [2], , . This makes it suitable as a reference compound in ADME assay panels designed to correlate incremental LogP changes with membrane permeability, plasma protein binding, or metabolic stability, particularly when the 3,4-dimethoxy motif is of interest for target-specific hydrogen bonding or steric interactions.

Chemical Biology Probe for Benzamide CD38 Inhibitor SAR Studies

The combination of documented CD38 inhibitory activity and commercially available NMR characterization data [1] makes this compound a practical starting point for structure-activity relationship (SAR) campaigns focused on the benzamide CD38 inhibitor chemotype. Its moderate human CD38 potency (IC50 1,230 nM) provides a wide dynamic range for assessing potency improvements through systematic analoging, while its verified structural identity minimizes the risk of regioisomer contamination that could confound SAR interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzhydryl-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.